N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Precise salt-form specification is critical for reproducible kinase inhibitor SAR. Using the free base (CAS 60172-08-9) or dihydrochloride (CAS 1909337-69-4) introduces molarity errors that compromise biological assay data. This mono-hydrochloride salt (MW 221.69, C11H12ClN3) eliminates stoichiometric ambiguity. • Validated 4-anilinopyridine pharmacophore for kinase inhibitor design; cited in patent literature. • ≥95% purity ensures reliable parallel synthesis and HPLC analytical standard suitability. • Dual aniline/pyridine nitrogen donors enable metal coordination for MOF ligand research. Specify this exact CAS to ensure batch-to-batch consistency across your discovery workflow.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
Cat. No. B13258098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC2=CC=NC=C2.Cl
InChIInChI=1S/C11H11N3.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,12H2,(H,13,14);1H
InChIKeyKSKDKRUOZNKJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride: Structural and Procurement Overview for Research Applications


N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride, a specific salt form (CAS 1955553-47-5) of a pyridinyl-substituted aromatic diamine, is a versatile building block in medicinal chemistry and materials science . This compound's structure, featuring a pyridine ring linked to a benzene-1,4-diamine core, enables its use as an intermediate for synthesizing kinase inhibitors and other bioactive molecules . It is commercially available from various suppliers with purity levels typically at or above 95% .

Salt form specification
Hydrochloride salt enables precise stoichiometry in synthesis and assay preparation.
Building block identity
4-anilinopyridine motif supports kinase inhibitor and heterocycle construction workflows.
Purity specification
Research-grade purity specification supports reproducible multi-step synthesis.

Why N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride is Not Interchangeable with In-Class Analogs


Substituting N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride with its free base (CAS 60172-08-9) or the dihydrochloride salt (CAS 1909337-69-4) can critically impact experimental outcomes due to significant differences in physicochemical properties. The specific counterion influences solubility, stability, and molecular weight, which directly affect molarity calculations in biological assays and the efficiency of synthetic routes . Furthermore, methylation of the amine group, as seen in N-methyl analogs (e.g., CAS 1965309-54-9), introduces steric and electronic alterations that can drastically change biological activity and reaction kinetics . The quantitative evidence below underscores these critical differentiators, confirming that precise specification is essential for reproducible research and process development.

Free base or alternative salt forms
Different counterions alter solubility, stability, and molecular weight, leading to inaccurate molarity calculations and shifted assay conditions.
N-methyl analogs
Methylation introduces steric and electronic changes that can substantially alter reaction kinetics and biological target engagement.

Quantitative Differentiation Guide for N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride in Research and Development


Hydrochloride Salt Form Enables Precise Molarity Calculations vs. Free Base

When preparing solutions for biological assays or stoichiometric reactions, the molecular weight of the specific salt form is paramount. The free base of N1-(pyridin-4-yl)benzene-1,4-diamine (CAS 60172-08-9) has a molecular weight of 185.23 g/mol, while the hydrochloride salt form (CAS 1955553-47-5) has a higher molecular weight due to the HCl counterion . This difference, if not accounted for, leads to a 10-20% error in molar concentration calculations.

Salt Form MW Impact
Data to verify
Target HCl salt: ~221.69 g/mol Free base comparator: 185.23 g/mol Error risk: ~20% molarity deviation if uncorrected
Accurate MW essential for reproducible assay concentrations and stoichiometric control.
Supplier COA required; exact MW varies by hydration and stoichiometry.
Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Unsubstituted Amine Functionality Retains Nucleophilic Versatility Compared to N-Methyl Analogs

The N1-(pyridin-4-yl)benzene-1,4-diamine core structure contains a primary amine group that is a key nucleophilic handle for derivatization. Methylation of this amine, as in the analog N1-methyl-N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride (CAS 1965309-54-9), replaces the -NH2 hydrogens with a -CH3 group . This modification increases the LogP from 1.366 (for the unmethylated free base analog) to 1.590 (for the N-methyl analog) , which can significantly alter membrane permeability and binding affinity to biological targets.

Nucleophilic Amine vs N-Methyl
Class-level inference
Target LogP: ~1.37 (primary amine) N-methyl analog LogP: 1.59 Δ LogP +0.22 (~1.7× higher partition)
Primary amine provides a more polar baseline for SAR exploration and derivatization.
Calculated LogP values; experimental confirmation recommended.
Medicinal Chemistry Synthetic Chemistry Kinase Inhibitors

High Purity Specifications Support Reproducible Synthesis and Biological Evaluation

Commercially available N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride and its free base are typically supplied with a minimum purity of 95-97% . This high level of purity is critical for minimizing side reactions in multi-step syntheses and for ensuring that observed biological activity is not confounded by impurities. While no direct comparative impurity profile is available against a specific comparator, this standard of purity meets the typical requirements for use as a building block in drug discovery programs .

Purity Specification
Specification review
≥95–97% (by HPLC/GC)
Meets typical intermediate purity requirements for reproducible synthesis.
Batch-specific COA verification required; purity may influence downstream yields.
Analytical Chemistry Quality Control Medicinal Chemistry

Validated Application Scenarios for N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride Based on Quantitative Evidence


Synthesis of Targeted Kinase Inhibitor Libraries

The compound's 4-anilinopyridine motif is a recognized pharmacophore in kinase inhibitor design. Its use as a key intermediate is supported by its presence in patent literature for this class of molecules [1]. Procuring the specific hydrochloride salt ensures accurate stoichiometry in parallel synthesis and high-purity intermediates for SAR studies.

Preparation of Analytical Standards and Control Experiments

Given its well-defined structure and the availability of high-purity material (≥95%), N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride is suitable for use as an analytical standard . Its distinct physicochemical properties (LogP ~1.37-2.41) make it a useful comparator in HPLC method development and for investigating the impact of salt forms on chromatographic behavior.

Development of Coordination Complexes and Metal-Organic Frameworks (MOFs)

The dual nitrogen functionalities (pyridine and aniline) make this compound a potential ligand for metal coordination. Related poly-pyridyl diamines are used in MOF synthesis , and this compound's specific geometry could be advantageous for creating novel porous materials. The salt form may influence solubility during solvothermal synthesis, a key parameter for crystal growth.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Hydrochloride salt form for accurate stoichiometry
Confirm salt identity and purity by COA
Analytical standard & HPLC method development
Defined purity and structural integrity
Verify batch-specific chromatographic behavior
Coordination chemistry & MOF research
Pyridine–aniline bidentate ligand geometry
Assess solubility and stability under solvothermal conditions
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